molecular formula C13H19N3O3 B2780711 tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate CAS No. 1224936-67-7

tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2780711
CAS No.: 1224936-67-7
M. Wt: 265.313
InChI Key: VGWZCHQEHLWTQY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring two critical functional groups: a tert-butyl carbamate at the 1-position and an imidazole-1-carbonyl moiety at the 2-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents due to the imidazole’s metal-coordinating properties .

Properties

IUPAC Name

tert-butyl 2-(imidazole-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-4-5-10(16)11(17)15-8-6-14-9-15/h6,8-10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZCHQEHLWTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with an imidazole derivative under specific conditions. The reaction may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole-carbonyl bond.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein-ligand binding studies. The imidazole ring is known to interact with metal ions, making it useful in metalloprotein research.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its imidazole ring can mimic the histidine residue in biological systems, making it a candidate for enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its imidazole and pyrrolidine rings. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyrrolidine ring can provide steric hindrance or flexibility, affecting the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Target: tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate C₁₃H₁₉N₃O₃ 265.31 (est.) tert-butyl carbamate, imidazole carbonyl Amine protection; intermediate for bioactive molecule synthesis.
5{29}: 4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole () C₁₃H₂₀N₄O₄ 296.32 Methylaminocarbonyl, tert-butoxy-S-alanyl Higher polarity due to dual amides; potential peptide mimetic applications.
(S)-tert-Butyl 2-(5-(4-(Dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate () C₂₄H₃₄BN₃O₄ 439.36 Boronate ester, imidazole-phenyl Suzuki coupling capability; used in cross-coupling reactions for biaryl synthesis.
tert-Butyl 4-[4-(6-Nitro-1H-benzimidazol-2-yl)piperazin-1-yl]-2-(thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate () C₂₆H₃₄N₇O₅S 556.66 (est.) Nitrobenzimidazole, thiazolidine carbonyl, piperazine Electron-deficient nitro group enhances DNA intercalation potential; antimicrobial leads.
tert-Butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate () C₁₄H₂₀N₄O₃ 294.35 Piperidine carbamate, imidazole carbonyl Larger ring size alters conformation; potential CNS-targeting drug candidate.

Key Research Findings

Reactivity and Synthetic Utility :

  • The boronate ester in the compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound, making it more versatile in constructing biaryl scaffolds .
  • The thiazolidine carbonyl group in introduces sulfur, enhancing lipophilicity and metabolic stability compared to the target’s imidazole carbonyl .

Piperidine vs.

Physicochemical Properties: The methylaminocarbonyl group in 5{29} () increases polarity, improving aqueous solubility but reducing membrane permeability compared to the target compound . The tert-butyl carbamate in all compounds provides hydrolytic stability under basic conditions but is cleavable under acidic conditions, a critical feature for prodrug design .

Biological Activity

Tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 1007882-58-7
  • Purity : Typically >98%

Antitumor Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, derivatives similar to tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine demonstrated cytotoxic effects. The combination of these compounds with doxorubicin resulted in enhanced cell death and apoptosis, indicating a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through its ability to inhibit nitric oxide (NO) production in macrophage cell lines. Compounds within the same class have shown varying degrees of efficacy in reducing inflammation markers.

Research Findings : A study reported that specific imidazole derivatives could significantly reduce LPS-induced NO production in RAW264.7 cells, suggesting their potential as anti-inflammatory agents . The inhibition rates were notably high at concentrations as low as 1.0 µg/mL.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit promising activity against bacterial strains.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL

These findings highlight the compound's potential utility in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring or the pyrrolidine backbone can enhance potency and selectivity.

Key Modifications

  • Substituents on Imidazole Ring : Variations such as halogen substitutions have been associated with increased antitumor activity.
  • Pyrrolidine Modifications : Alterations to the carboxylate group can influence solubility and bioavailability, impacting overall efficacy.

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